molecular formula C10H13NO4 B12901343 4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid CAS No. 248583-21-3

4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid

Katalognummer: B12901343
CAS-Nummer: 248583-21-3
Molekulargewicht: 211.21 g/mol
InChI-Schlüssel: SAVYCBXMFGWEEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid is an organic compound that features a furan ring, an amino group, and a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid typically involves the reaction of furan-2-carbaldehyde with an appropriate amine and a butanoic acid derivative. One common method includes the condensation of furan-2-carbaldehyde with an amino acid under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can be employed to enhance the efficiency of the synthetic process .

Analyse Chemischer Reaktionen

Types of Reactions

4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethanol derivatives .

Wissenschaftliche Forschungsanwendungen

4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research and industry .

Eigenschaften

CAS-Nummer

248583-21-3

Molekularformel

C10H13NO4

Molekulargewicht

211.21 g/mol

IUPAC-Name

4-[[2-(furan-2-yl)-2-oxoethyl]amino]butanoic acid

InChI

InChI=1S/C10H13NO4/c12-8(9-3-2-6-15-9)7-11-5-1-4-10(13)14/h2-3,6,11H,1,4-5,7H2,(H,13,14)

InChI-Schlüssel

SAVYCBXMFGWEEO-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C(=O)CNCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.